molecular formula C11H9FN2O3 B7469800 Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate

Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate

Cat. No. B7469800
M. Wt: 236.20 g/mol
InChI Key: OYAMETGBENLDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a derivative of the amino acid glycine and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as matrix metalloproteinases and cyclooxygenases, which are involved in cancer cell growth and inflammation. Additionally, this compound has been found to induce apoptosis or programmed cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate in lab experiments is its ability to inhibit cancer cell growth and inflammation. This makes it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate. One area of research is the development of new drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate involves the reaction of glycine with 3-fluorobenzoyl chloride in the presence of cyanomethyl anion. This reaction results in the formation of the desired product, which can be purified using various methods such as column chromatography or recrystallization.

Scientific Research Applications

Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties and has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of various inflammatory disorders.

properties

IUPAC Name

cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-9-3-1-2-8(6-9)11(16)14-7-10(15)17-5-4-13/h1-3,6H,5,7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAMETGBENLDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NCC(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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